4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE
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Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with piperidine groups, a hydrazine linkage, and a bromobenzoate moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and hydrazine groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the hydrazine or bromobenzoate moieties.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity can be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazine linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazine-linked molecules. Compared to these compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research .
Properties
Molecular Formula |
C28H32BrN7O3 |
---|---|
Molecular Weight |
594.5g/mol |
IUPAC Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H32BrN7O3/c1-38-24-18-23(39-25(37)20-9-8-10-22(29)17-20)12-11-21(24)19-30-34-26-31-27(35-13-4-2-5-14-35)33-28(32-26)36-15-6-3-7-16-36/h8-12,17-19H,2-7,13-16H2,1H3,(H,31,32,33,34)/b30-19+ |
InChI Key |
WXFQPERVNVPUNB-NDZAJKAJSA-N |
SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Origin of Product |
United States |
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